molecular formula C17H12F3N3O2S B2938458 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 898443-91-9

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2938458
CAS RN: 898443-91-9
M. Wt: 379.36
InChI Key: CLNYFLHBOWIOJX-UHFFFAOYSA-N
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Description

“N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves the formation of a hydrazide derivative, which further reacts with phosphorus oxychloride . The presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form the hydrazide derivative .


Molecular Structure Analysis

The molecular formula of this compound is C14H13F4N3O3S . It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Anticancer Activity

A series of derivatives related to the specified compound were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives demonstrated higher anticancer activities compared to the reference drug, etoposide, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

Derivatives of 1,3,4-oxadiazole showed good antibacterial activity against Staphylococcus aureus, with certain compounds exhibiting potent antioxidant activity. These findings suggest the compound's potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

Catalyst- and Solvent-Free Synthesis

Research on the efficient synthesis of related compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was conducted. This approach not only provided a green chemistry perspective but also facilitated the synthesis of compounds with potential biological activities (Moreno-Fuquen et al., 2019).

Antiplasmodial Activity

N-acylated derivatives of similar compounds were prepared and tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. Benzamides with specific substitutions on their phenyl ring showed promising antiplasmodial activity, highlighting their potential in malaria treatment (Hermann et al., 2021).

properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-26-13-8-3-2-7-12(13)15-22-23-16(25-15)21-14(24)10-5-4-6-11(9-10)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNYFLHBOWIOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

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